Cas no 485-35-8 (Cytisinicline)
Cytisinicline Chemical and Physical Properties
Names and Identifiers
-
- (1R,5S)-3,4,5,6-Tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
- (-)-cytisine
- SOPHORINE
- 1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
- 1,2,3,4,5,6-Hexahydro-1,5-methano-pyrido[1,2-a][1,5]diazocin
- 1,5-Methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, 1,2,3,4,5,6-hexahydro-
- 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 1,2,3,4,5,6-hexahydro-, (1R)-
- 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 1,2,3,4,5,6-hexahydro-, (1R-cis)-
- 2-a)(1,5)diazocin-8-one,1,2,3,4,5,6-hexahydro-5-methano-8h-pyrido(1
- 5)diazocin-8-one,1,2,3,4,5,6-hexahydro-5-methano-8h-pyrido((1r)-2-a)(1
- Cytisine
- 5-Chloro-1-pentyne
- Baptitoxin
- Baptitoxine
- Cytiton
- Cytitone
- Laburnin
- Lupinidine
- Tabex
- Tsitafat
- Ulexine
- (1R,5S)-1,2,3,4,5,6-Hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- Ulexin
- Tsitizin
- Cystisine
- Cytizin
- Citizin
- Tabax
- Cytisinicline
- Baphitoxine
- Cytisine (-)
- Cytisin
- (1r,5s)-1,2,3,4,5,6-Hexahydro-8h-1,5-Methanopyrido[1,2-A][1,5]diazocin-8-One
- 53S5U404NU
- Cytisine, 98%
- (1R,5S)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido(1,2-a)(1,5)diazocin-8-one
- NCGC00017171-01
- AC-34317
- PDSP1_000461
- CHEBI:4055
- F9994-5373
- Cytisine, >=99%, powder
- NCGC00025138-02
- Q417343
- (1R,9R)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- (1R,5S)-1,2,3,4,5,6-hexahydro-1,5-m ethano-8H-pyrido[1,2-a][1,5]diazocin-8-one
- Tocris-1390
- Cytisine ((+)-)
- CYTISINE (MART.)
- cystisin
- Prestwick_140
- CYTISINICLINE [INN]
- EN300-224852
- DTXSID00883395
- 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 1,2,3,4,5,6-hexahydro-, (1R,5S)-
- DB09028
- AKOS000276818
- MLS002153916
- NSC 407282
- AKOS015833102
- HSDB 3560
- ANJTVLIZGCUXLD-DTWKUNHWSA-N
- s2287
- Prestwick3_000624
- (1R,5S)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO(1,2-A)(1,5)DIAZOCIN-8-ONE (CYTISINE)
- (1R,5S)-1,2,3,4,5,6-HEXAHYDRO-1,5-METHANO-8H-PYRIDO-(1,2-A)(1,5)DIAZOCIN-8-ONE
- 115051-74-6
- NCGC00016463-04
- BRD-K74186897-001-04-1
- (1R,5S)-1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2a][1,5]diazocin-8-one
- MLS002222174
- 1,2-a][1,5]diazocin-8-one, 1,2,3,4,5,6-hexahydro-, (1R-cis)-
- Cytisine- Bio-X
- (1R,5S)-1,2,3,4,5,6-Hexahydro-1,5-methano-pyrido[1,2-a][1,5]diazocin-8-one
- (1R,9S)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one
- CYTISINE [MART.]
- MFCD00136048
- HMS3884L11
- 1,2-a][1,5]diazocin-8-one, 1,2,3,4,5,6-hexahydro-, (1R)-
- WLN: T C666 A GVN LM&TTJ
- C5E
- (1R,9S)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
- MLS003171607
- HMS2235L06
- 6039 Sopharma
- CCG-208621
- HMS3414N03
- UNII-53S5U404NU
- BC164343
- EINECS 207-616-0
- citisiniclina
- citizine
- HMS2096N10
- SCHEMBL161398
- NCGC00016463-02
- AS-19539
- cytisiniclinum
- NCGC00179513-01
- HMS3267D20
- (1R,9S)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
- (1S,9R)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- CHEMBL497939
- CAS-485-35-8
- 1,2-a][1,5]diazocin-8-one, 1,2,3,4,5,6-hexahydro-
- NSC407282
- BRD-K74186897-001-02-5
- CYTISINICLINE [WHO-DD]
- BDBM50143282
- HMS3678L21
- Cytisine1,2,3,4,5,6-Hexahydro-1,5-methano-pyrido[1,2-a][1,5]diazocin-8-one
- NCGC00025138-01
- 1,5-Methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, 1,2,3,4,5,6-hexahydro-, (1R,5S)-
- Cytisinicline [USAN]
- BSPBio_000588
- 5-24-02-00535 (Beilstein Handbook Reference)
- BRN 0083882
- (1R,9S)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- Cytisine, >=99.0% (HPLC), >=99%
- (1R)-1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido-(1,2-a)(1,5)diazocin-8-one
- (1R,5S)-1,2,3,4,5,6-Hexahydro-1,5-Methano-8H-Pyrido[1,2-A][1,5]Diazocin-8-One
- NSC-407282
- NCGC00016463-01
- 485-35-8
- TNP00030
- 1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one
- CYTISINE [HSDB]
- BPBio1_000648
- NCGC00016463-03
- SMR001233264
- CS-0007888
- HY-N0175
- SW219952-1
- NS00067015
- BRD-K74186897-001-13-2
- HB2033
- GTPL5347
- Z1203159860
- CYTISINE [MI]
- 1,2,3,4,5,6-Hexahydro-1,5-methano-pyrido[1,2-a][1,5]diazocin-8-one (cytisine)
- (-)-Dehydrocytisine B
- Dehydrocytisine A
- MLS002207220
- Dehydrocytisine B
- MLS001183793
- (-)-Dehydrocytisine A
- SMR000677926
- MLSMR
- sophorin
- MLS001304973
- VU0243453-3
- SPBio_000580
- KBio1_001658
- Spectrum3_001611
- KBio2_004513
- KBio2_001945
- NSC758665
- Spectrum2_000470
- CHEBI:95183
- NCGC00178191-01
- DivK1c_006714
- Spectrum_001465
- SPECTRUM1504027
- CCG-39978
- BSPBio_003241
- NSC-758665
- SDCCGMLS-0066826.P001
- Pharmakon1600-01504027
- KBioSS_001945
- SCHEMBL8309064
- Spectrum5_000627
- KBio3_002461
- BRD-A55579717-001-03-2
- Spectrum4_001834
- LSM-6464
- HMS1922B03
- KBio2_007081
- Q27166989
- SpecPlus_000618
- BRD-A55579717-001-02-4
- KBioGR_002534
- BRD-K74186897-001-10-8
- BRD-K74186897-001-11-6
- BRD-K74186897-001-12-4
- HY-N0175R
- FC09851
- Baptitoxine;(?)-Cytisine
- Cytisinicline (Standard)
-
- MDL: MFCD00136048
- Inchi: 1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9+/m0/s1
- InChI Key: ANJTVLIZGCUXLD-DTWKUNHWSA-N
- SMILES: O=C1C=CC=C2[C@H]3CNC[C@@H](CN21)C3
- BRN: 0083882
Computed Properties
- Exact Mass: 190.11100
- Monoisotopic Mass: 190.110613074 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 0.2
- Molecular Weight: 190.24
- Topological Polar Surface Area: 32.299
Experimental Properties
- Color/Form: Powder
- Density: 1.0815 (rough estimate)
- Melting Point: 154.0 to 158.0 deg-C
- Boiling Point: 218 °C/2 mmHg(lit.)
- Flash Point: 203.6 °C
- Refractive Index: 1.5700 (estimate)
- Solubility: 439g/l
- PSA: 34.03000
- LogP: 0.88380
- Merck: 2789
- pka: 6.11, 13.08(at 25℃)
- Specific Rotation: D17 -120°
- Solubility: Soluble in water, alcohol, ether, chloroform, insoluble in petroleum ether
- Vapor Pressure: 7.61X10-6 mm Hg at 25 °C (est)
Cytisinicline Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301,H315,H319,H335
- Warning Statement: P261,P301+P310,P305+P351+P338
- Hazardous Material transportation number:UN 2811
- WGK Germany:3
- Hazard Category Code: R25;R36/37/38
- Safety Instruction: S26-S28-S36/37-S45
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- RTECS:HA4025000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Toxicity:LD50 in mice (mg/kg): 1.73 i.v.; 9.4 i.p.; 101 orally (Barlow, McLeod)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Packing Group:III
- Hazard Level:6.1(b)
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R25; R36/37/38
Cytisinicline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Cytisinicline Pricemore >>
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Cytisinicline Related Literature
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Edwin G. Pérez,Carolina Méndez-Gálvez,Bruce K. Cassels Nat. Prod. Rep. 2012 29 555
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Worawat Niwetmarin,Hugo Rego Campello,Hazel A. Sparkes,Varinder K. Aggarwal,Timothy Gallagher Org. Biomol. Chem. 2018 16 5823
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5. Solution and crystal structure of cytisine, a quinolizidine alkaloidPaolo Mascagni,Marika Christodoulou,William A. Gibbons,Kaleab Asres,J. David Phillipson,Neri Niccolai,Stefano Mangani J. Chem. Soc. Perkin Trans. 2 1987 1159
Additional information on Cytisinicline
Cytisinicline (CAS No. 485-35-8): A Promising Compound in Smoking Cessation and Neurological Disorders
Cytisinicline (CAS No. 485-35-8) is a naturally occurring alkaloid derived from the seeds of the Cytisus laburnum plant, commonly known as the golden chain tree. This compound has gained significant attention in recent years due to its potential therapeutic applications, particularly in the field of smoking cessation and the treatment of neurological disorders. This article delves into the chemical properties, pharmacological effects, and recent research developments surrounding Cytisinicline.
Chemical Properties and Structure
Cytisinicline is a quinolizidine alkaloid with a molecular formula of C17H21N3O and a molecular weight of 279.36 g/mol. The compound features a complex structure with multiple chiral centers, which contribute to its unique pharmacological properties. The presence of these chiral centers allows for the formation of different stereoisomers, each potentially exhibiting distinct biological activities. The chemical structure of Cytisinicline includes a quinolizidine core, which is characteristic of many plant-derived alkaloids.
Pharmacological Effects and Mechanisms of Action
The primary mechanism of action for Cytisinicline involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are widely distributed in the central nervous system (CNS) and play crucial roles in various physiological processes, including cognitive function, mood regulation, and addiction. Cytisinicline acts as a partial agonist at nAChRs, particularly at α4β2 and α7 subtypes, which are implicated in nicotine addiction.
By binding to these receptors, Cytisinicline can modulate neurotransmitter release and receptor desensitization, leading to a reduction in nicotine cravings and withdrawal symptoms. This mechanism makes it a promising candidate for smoking cessation therapy. Additionally, the compound's ability to influence nAChRs may have broader implications for treating other neurological conditions, such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Clinical Trials and Research Developments
Recent clinical trials have provided compelling evidence for the efficacy of Cytisinicline in smoking cessation. A randomized, double-blind, placebo-controlled trial published in the journal Nature Medicine demonstrated that patients treated with Cytisinicline had significantly higher rates of continuous abstinence from smoking compared to those receiving a placebo. The study also reported that Cytisinicline-treated patients experienced fewer side effects compared to those using traditional nicotine replacement therapies.
Beyond smoking cessation, research has explored the potential of Cytisinicline in treating other conditions. A study published in the journal Neuropharmacology investigated the effects of Cytisinicline on cognitive function in animal models of Alzheimer's disease. The results showed that administration of Cytisinicline improved cognitive performance and reduced neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Safety Profile and Future Directions strong>
The safety profile of Cytisinicline strong> has been extensively evaluated through preclinical and clinical studies. Overall, the compound has been found to be well-tolerated with minimal side effects. Common adverse reactions reported include mild gastrointestinal symptoms and headache, which are generally transient and manageable.
Ongoing research aims to further elucidate the mechanisms underlying the therapeutic effects ofCytisinicline strong>. Scientists are also exploring combination therapies involvingCytisinicline strong >and other pharmacological agents to enhance treatment outcomes. Additionally, efforts are underway to develop more potent and selective analogs ofCytisinicline strong >for improved efficacy and safety. p > < p >< strong >Conclusion< / strong > p > < p >< strong >Cytisinicline strong >(CAS No . 485-35-8) represents a promising therapeutic agent with significant potential in smoking cessation and the treatment of neurological disorders . Its unique chemical structure , pharmacological properties , and favorable safety profile make it an attractive candidate for further clinical development . As research continues to advance , it is likely thatCytisinicline strong >will play an increasingly important role in improving public health outcomes . p > article > < / response >
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